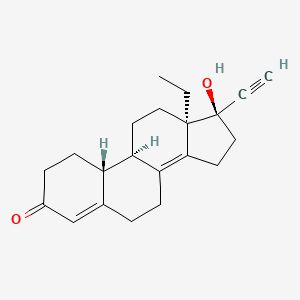
(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine is a natural product derived from the bark of the Centrolobium tomentosum tree, which is found in the Amazon rainforest. The plant has been used for centuries by the native inhabitants of the Amazon for a variety of medicinal purposes. This natural product has been studied extensively in recent years due to its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-parasitic, and anti-tumor properties.
Scientific Research Applications
Compound Isolation and Structure Elucidation
(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine, along with other compounds, has been isolated from natural sources like Alpinia katsumadai. These isolations help in the understanding of the chemical composition of plants and contribute to the discovery of new natural products. The structures of such compounds are typically elucidated using spectroscopic techniques, which is essential for further research and potential applications (Yang et al., 2019).
Cytotoxic Activity Studies
Synthetic Methodologies
The asymmetric syntheses of diarylheptanoid natural products, including (3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine, have been achieved. These synthetic methodologies are significant for the development of new pharmaceuticals and chemicals. The hetero-Diels–Alder reaction, for instance, plays a key role in these syntheses, demonstrating the importance of such reactions in organic synthesis (Washio et al., 2007).
Total Synthesis and Configuration Studies
The first total synthesis of (3S,7R)-5,6-dehydro-de-O-methyl centrolobine has been reported. These studies are not only crucial for the production of these compounds in larger quantities but also for confirming their molecular structure and stereochemistry. Such research has broad implications in medicinal chemistry and drug development (Schmidt et al., 2011).
properties
IUPAC Name |
4-[2-[(2S,6S)-6-(4-hydroxyphenyl)-3,6-dihydro-2H-pyran-2-yl]ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h1,3-5,7-12,18-21H,2,6,13H2/t18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMSDVNIAXMQRI-MOPGFXCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(OC1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](O[C@H]1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of discovering (3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine along with other diarylheptanoids in Alpinia blepharocalyx?
A1: The discovery of (3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine and numerous other novel diarylheptanoids in Alpinia blepharocalyx [] is significant for several reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (E)- (9CI)](/img/no-structure.png)






![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)



![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)
